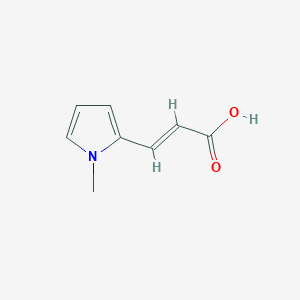

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

Description

Contextual Significance of Pyrrole (B145914) and Acrylic Acid Moieties in Heterocyclic Chemistry and Chemical Synthesis

The importance of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid is rooted in the fundamental roles of its constituent parts: the pyrrole nucleus and the acrylic acid tail.

Pyrrole Moiety: The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. nih.govrsc.org It is a privileged scaffold found in a vast number of natural products and synthetic compounds with a wide array of biological activities. nih.govalliedacademies.org The pyrrole nucleus is a key structural component in vital biomolecules such as heme, chlorophyll, and vitamin B12. researchgate.netscispace.com In drug discovery, this heterocyclic system is present in numerous commercially available drugs, including the cholesterol-lowering agent atorvastatin (B1662188) and the anti-inflammatory drug ketorolac. mdpi.com Its prevalence is due to its ability to engage in various biological interactions and serve as a stable, versatile core for further chemical modification. scispace.comscitechnol.com The combination of different pharmacologically active groups with a pyrrole ring system often leads to the creation of more potent compounds. rsc.orgscispace.com

Acrylic Acid Moiety: Acrylic acid (prop-2-enoic acid) is the simplest unsaturated carboxylic acid. wikipedia.org Its structure, featuring both a vinyl group and a carboxylic acid terminus, makes it a highly reactive and valuable monomer in polymer chemistry and a versatile reagent in organic synthesis. wikipedia.orgzbaqchem.comgpcchem.com Acrylic acid and its derivatives (acrylates) are fundamental to the production of a wide range of materials, including plastics, coatings, adhesives, and synthetic resins. wikipedia.orgdouwin-chem.com In the context of fine chemical synthesis, the α,β-unsaturated carbonyl system of the acrylic acid moiety is a key functional group, enabling a variety of chemical transformations, including conjugate additions and cycloadditions, which are essential for building molecular complexity. zbaqchem.com

Historical and Current Perspectives on the Study of Pyrrole-Containing Acrylic Acids

The study of pyrrole chemistry has a rich history, with foundational synthesis methods like the Paal-Knorr (1885), Hantzsch (1890), and Knorr (1884) syntheses paving the way for the creation of a vast library of pyrrole derivatives. rgmcet.edu.inpharmaguideline.comwikipedia.org These classical methods, which typically involve the condensation of dicarbonyl compounds with amines, have been continuously refined over the past century to improve efficiency and accommodate more sensitive functional groups. rgmcet.edu.innih.gov

The synthesis of acrylic acids appended to heterocyclic rings has been significantly advanced by reactions such as the Knoevenagel condensation. researchgate.netwikipedia.org A particular variation, the Knoevenagel–Döbner condensation, facilitates the reaction between an aldehyde (like 1-methyl-1H-pyrrole-2-carbaldehyde) and malonic acid, typically in the presence of a base such as pyridine (B92270). researchgate.netorganic-chemistry.org This reaction proceeds through an intermediate that decarboxylates to form the α,β-unsaturated carboxylic acid, almost exclusively as the stable E-isomer. researchgate.net This method represents a reliable and well-documented route for preparing various pyrrole-containing acrylic acids. researchgate.net

Current research continues to build on this foundation, exploring greener reaction conditions, novel catalytic systems, and the synthesis of increasingly complex pyrrole-containing structures for diverse applications. nih.govnih.gov

Strategic Importance of this compound as a Synthetic Intermediate

The strategic value of this compound lies in its utility as a precursor for more elaborate molecular structures, particularly in the synthesis of pharmacologically relevant compounds. Its bifunctional nature—a nucleophilic aromatic ring and an electrophilic α,β-unsaturated acid—allows for a wide range of subsequent chemical modifications.

One significant application is in the synthesis of pyrrole-based chalcones . Chalcones are a class of compounds characterized by an open-chain flavonoid structure (1,3-diaryl-2-propen-1-one), which have attracted considerable interest for their potential therapeutic properties. nih.govscienceopen.comnih.gov this compound can be converted to its corresponding acid chloride or activated ester, which can then be reacted with an appropriate aromatic nucleophile (via Friedel-Crafts acylation or similar reactions) to form a chalcone. For example, the related compound (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one is synthesized via a base-catalyzed Claisen-Schmidt condensation between 1-methylpyrrole-2-carboxaldehyde (B72296) and acetophenone. nih.gov These resulting pyrrole-chalcone hybrids are being investigated for various biological activities. nih.govacs.org The pyrrole moiety in these structures often plays a crucial role in their interaction with biological targets. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO2uni.lusigmaaldrich.com |

| Molecular Weight | 151.16 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 151.06332 Da uni.lu |

| Physical Form | Solid sigmaaldrich.com |

| SMILES | CN1C=CC=C1/C=C/C(=O)O uni.lusigmaaldrich.com |

| InChI Key | XCNRMRKBMPBEBG-SNAWJCMRSA-N uni.lusigmaaldrich.com |

Overview of Advanced Research Trajectories for this compound and Related Chemical Structures

The future research involving this compound and its derivatives is directed toward several promising areas. A primary focus is the continued exploration of its derivatives as potential therapeutic agents. By modifying the carboxylic acid group (e.g., forming amides or esters) or further substituting the pyrrole ring, chemists can generate libraries of new compounds for biological screening. mdpi.com

Research into pyrrole-based chalcones and other related structures is exploring their potential as inhibitors of specific enzymes or as antimicrobial agents. nih.govresearchgate.net For instance, some pyrrole-based chalcones have been investigated as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and cancer progression. nih.govacs.org The ease of synthesis and the chemical tunability of these structures make them attractive candidates for developing new drugs with high target selectivity. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNRMRKBMPBEBG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid and Its Precursors

Regioselective and Stereoselective Synthesis of the (2E)-Configuration

Key to this stereocontrol is the selection of appropriate condensation or olefination reactions. The Knoevenagel–Döbner condensation, for instance, is well-documented to exclusively afford α,β-unsaturated carboxylic acids of the E configuration researchgate.net. Similarly, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for producing predominantly E-alkenes, often with excellent selectivity organic-chemistry.orgwikipedia.org. The steric factors inherent in the transition states of these reactions guide the formation of the thermodynamically more stable E-isomer. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.

Strategies for Pyrrole (B145914) Ring Formation within the Compound Architecture

The synthesis of the core 1-methyl-1H-pyrrole structure, a necessary precursor, can be approached through various classical and modern synthetic methods. These strategies focus on the initial construction of the pyrrole ring followed by or concurrent with N-methylation.

The Paal-Knorr synthesis is a widely utilized and synthetically valuable method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-diketone with a primary amine, in this case, methylamine, to yield the corresponding N-substituted pyrrole. alfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org While efficient, a limitation of the Paal-Knorr synthesis can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com

The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. researchgate.netwikipedia.org This method allows for the construction of highly substituted pyrroles. wikipedia.org Recent advancements have explored variations of the Hantzsch synthesis under non-conventional conditions, such as mechanochemical methods, to improve yields and generality. researchgate.net

Table 1: Comparison of Paal-Knorr and Hantzsch Pyrrole Syntheses

| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |

|---|---|---|

| Precursors | 1,4-Dicarbonyl compounds, primary amine/ammonia | β-Ketoesters, α-haloketones, primary amine/ammonia |

| Conditions | Neutral or weakly acidic organic-chemistry.org | Typically requires a base wikipedia.org |

| Key Advantage | Simplicity and efficiency rgmcet.edu.in | Access to highly substituted pyrroles wikipedia.org |

| Key Disadvantage | Availability of 1,4-dicarbonyl precursors can be a limitation alfa-chemistry.com | Can be less straightforward than the Paal-Knorr method |

For the synthesis of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid, the introduction of a methyl group at the nitrogen atom of the pyrrole ring is a critical step. This can be achieved either by using methylamine in the initial ring-forming reaction (e.g., Paal-Knorr) or by post-synthetic modification of a pre-formed pyrrole ring.

Direct N-methylation of pyrrole is a common strategy. This reaction typically requires the use of a strong base to deprotonate the pyrrole nitrogen, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. researchgate.net A variety of strong bases can be employed, including alkali metals, metal alkoxides, sodium hydride, or potassium hydroxide in solvents like DMSO or DMF. researchgate.net For example, pyrrole can be reacted with methyl iodide in the presence of sodium hydroxide in dimethyl sulfoxide to yield N-methylpyrrole with high efficiency. chemicalbook.com Another approach involves using dimethyl carbonate as a methylating agent in the presence of a catalyst. google.com

Table 2: Common Reagents for N-Methylation of Pyrrole

| Methylating Agent | Base | Solvent | Notes |

|---|---|---|---|

| Methyl iodide | Sodium hydroxide | Dimethyl sulfoxide (DMSO) | High yield reported chemicalbook.com |

| Methyl iodide | Potassium carbonate | Acetone | Requires reflux researchgate.net |

| Dimethyl sulfate | Strong base | - | Highly toxic, use with caution researchgate.net |

| Dimethyl carbonate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Sulfolane | High reaction temperature google.com |

Introduction of the Acrylic Acid Moiety through Carbon-Carbon Bond Forming Reactions

The final key transformation in the synthesis of this compound is the attachment of the acrylic acid side chain to the 2-position of the 1-methyl-1H-pyrrole ring. This is typically accomplished through carbon-carbon bond-forming reactions starting from 1-methyl-1H-pyrrole-2-carbaldehyde.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of this synthesis, 1-methyl-1H-pyrrole-2-carbaldehyde can be reacted with a compound containing an active methylene group, such as malonic acid or its derivatives. The reaction is often catalyzed by a weak base. wikipedia.org

A particularly relevant modification is the Knoevenagel–Döbner condensation, which involves the reaction of an aldehyde with malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine. researchgate.net This method is advantageous as the intermediate α,β-unsaturated dicarboxylic acid undergoes in situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid, almost exclusively as the E-isomer. researchgate.net This one-pot procedure provides a direct route to the target acrylic acid derivative. researchgate.net

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide. organic-chemistry.org To synthesize this compound via this route, 1-methyl-1H-pyrrole-2-carbaldehyde would be treated with a stabilized ylide, such as (carboxymethylene)triphenylphosphorane. Stabilized ylides are known to predominantly produce (E)-alkenes. organic-chemistry.org Recent developments have shown that Wittig reactions can be efficiently carried out in aqueous media, offering environmental benefits. nih.govorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgorgsyn.org A significant advantage of the HWE reaction is the high E-selectivity for the resulting alkene, especially with aldehydes. organic-chemistry.orgwikipedia.org The reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, followed by hydrolysis of the resulting ester, provides a reliable pathway to the target (2E)-acrylic acid. The water-soluble phosphate byproducts of the HWE reaction are also more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orguta.edu

Table 3: Comparison of Olefination Reactions for Acrylic Acid Synthesis

| Reaction | Key Reagents | Stereoselectivity | Byproduct Removal |

|---|---|---|---|

| Knoevenagel-Döbner Condensation | Aldehyde, Malonic acid, Pyridine, Piperidine | High E-selectivity researchgate.net | Gaseous CO2 is evolved |

| Wittig Reaction (with stabilized ylide) | Aldehyde, Phosphonium ylide | Predominantly E-isomer organic-chemistry.org | Triphenylphosphine oxide (often requires chromatography) |

| Horner-Wadsworth-Emmons Reaction | Aldehyde, Phosphonate carbanion | High E-selectivity organic-chemistry.orgwikipedia.org | Water-soluble phosphate salts (easy aqueous extraction) wikipedia.orguta.edu |

Cross-Coupling Strategies for Olefinic Bond Formation

The formation of the carbon-carbon double bond in this compound can be achieved through various cross-coupling reactions. These methods are fundamental in modern organic synthesis for their reliability and tolerance of diverse functional groups.

One prominent strategy is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium ylide to create an alkene. In the context of synthesizing the target compound, this would involve the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a phosphorus ylide bearing an ester group, such as (triphenylphosphoranylidene)acetate. The resulting acrylate (B77674) ester can then be hydrolyzed to yield the desired acrylic acid. A similar pathway has been demonstrated in the synthesis of related structures where a Wittig reaction successfully forms the ethyl acrylate derivative, which is then subjected to hydrolysis to obtain the final acrylic acid hydrochloride salt google.com.

Another relevant approach is the Michael addition . A modified method can be employed where a nucleophile, in this case, the sulfur atom of a heteroaromatic thiol, reacts with an activated alkyne like tert-butyl propiolate. This strategy, used for synthesizing analogous imidazolylthio-acrylic acids, results predominantly in the E-isomer researchgate.net. A similar principle could be adapted where a suitable 1-methyl-1H-pyrrole nucleophile is reacted with an acrylic acid synthon.

Modern transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, also provide a powerful means for forming the olefinic bond. This would typically involve the coupling of a 2-halo-1-methyl-1H-pyrrole with an acrylic acid ester in the presence of a palladium catalyst, followed by hydrolysis.

Derivatization from Related Pyrrole Carbaldehydes

A highly effective and common method for synthesizing this compound is through the derivatization of its corresponding carbaldehyde precursor, 1-methyl-1H-pyrrole-2-carbaldehyde.

The Knoevenagel–Döbner condensation is a cornerstone of this approach. This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst. The reaction proceeds through an intermediate α,β-unsaturated dicarboxylic acid, which then undergoes in-situ decarboxylation to exclusively afford the (E)-isomer of the α,β-unsaturated carboxylic acid researchgate.net. This method has been successfully applied to various N-substituted pyrrole-2-carbaldehydes to produce the corresponding acrylic acids in good to excellent yields researchgate.net. The reaction is typically carried out by heating the pyrrole carbaldehyde and malonic acid in a basic solvent like pyridine, often with a catalytic amount of a stronger base such as piperidine researchgate.net.

A related reaction, the Claisen-Schmidt condensation , demonstrates the versatility of 1-methyl-1H-pyrrole-2-carbaldehyde as a precursor. In this reaction, the carbaldehyde is condensed with a ketone, such as acetophenone, in the presence of a base like potassium hydroxide (KOH) to form an α,β-unsaturated ketone nih.gov. While this produces a different final product, it underscores the reactivity of the carbaldehyde in forming the crucial (E)-olefinic bond.

| Reaction Type | Pyrrole Precursor | Reagent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Knoevenagel–Döbner Condensation | 1-Methyl-1H-pyrrole-2-carbaldehyde | Malonic Acid | Pyridine (base), Piperidine (catalyst), Heat | This compound |

| Claisen-Schmidt Condensation | 1-Methyl-1H-pyrrole-2-carbaldehyde | Acetophenone | KOH, Methanol/Ethanol (B145695), Room Temperature | (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one |

| Wittig Reaction | 1-Methyl-1H-pyrrole-2-carbaldehyde | (Triphenylphosphoranylidene)acetate | Anhydrous solvent (e.g., THF), followed by hydrolysis | This compound |

One-Pot Synthetic Approaches

One-pot syntheses are highly desirable as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. The Knoevenagel–Döbner condensation is an excellent example of a one-pot approach for the synthesis of this compound researchgate.net.

In this procedure, 1-methyl-1H-pyrrole-2-carbaldehyde, malonic acid, and the basic catalysts (pyridine and piperidine) are combined in a single reaction vessel. Upon heating, the initial condensation reaction is immediately followed by decarboxylation of the unstable dicarboxylic acid intermediate. This seamless transition from reactants to the final product in a single operation streamlines the synthesis significantly. Research on analogous N-vinylpyrrole-2-carbaldehydes shows that this one-pot method is robust, yielding the target acrylic acids directly upon completion of the reaction and subsequent workup researchgate.net. The exclusivity of the E-isomer formation is a key advantage of this method researchgate.net.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for the Knoevenagel–Döbner condensation include the choice of base, solvent, temperature, and reaction time.

Base and Catalyst: The reaction typically employs pyridine as both a solvent and a base, with piperidine added as a more potent catalyst to facilitate the initial condensation step researchgate.net. The ratio of these bases can be fine-tuned to optimize the reaction rate and minimize side reactions.

Temperature: The reaction temperature is a crucial factor. For the Knoevenagel–Döbner condensation of related pyrrole carbaldehydes, temperatures in the range of 100–120°C are often used to drive the reaction and the subsequent decarboxylation researchgate.net. Lower temperatures may lead to incomplete conversion, while excessively high temperatures could cause degradation of the pyrrole ring or other undesired side products. Studies on other acrylic acid syntheses show that even moderate increases in temperature can significantly enhance product yield maastrichtuniversity.nl.

Reaction Time: The duration of the reaction, typically between 2 to 5 hours for similar substrates, must be sufficient for the reaction to reach completion researchgate.net. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) can help determine the optimal time to terminate the reaction, preventing product degradation.

Solvent: The nature of the solvent can influence reaction outcomes. While pyridine is standard for the Knoevenagel–Döbner reaction, exploring other high-boiling point polar aprotic solvents could potentially offer advantages in terms of yield or ease of purification maastrichtuniversity.nl.

| Parameter | Condition | Typical Range/Value | Impact on Yield/Selectivity |

|---|---|---|---|

| Temperature | Too Low (<80°C) | - | Slow reaction rate, incomplete conversion, low yield. |

| Optimal | 100-120°C | Drives reaction to completion, facilitates decarboxylation. researchgate.net | |

| Catalyst | Base (Pyridine) | Solvent quantity | Facilitates proton transfer and stabilizes intermediates. |

| Co-catalyst (Piperidine) | Catalytic amount | Increases rate of initial condensation step. researchgate.net | |

| Reaction Time | Optimal | 2-5 hours | Ensures complete conversion without significant product degradation. researchgate.net |

Chemical Reactivity and Transformation Studies of 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for derivatization, enabling the synthesis of esters and amides, and it can also be removed through decarboxylation under specific conditions.

The conversion of acrylic acids to their corresponding esters is a fundamental and widely employed transformation. For (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid, esterification can be achieved through several methods, primarily involving acid catalysis. Catalysts such as sulfuric acid or sulfonic acids like p-toluenesulfonic acid are effective for this purpose. google.com The reaction is typically performed by heating the acrylic acid with an excess of the desired alcohol to drive the equilibrium towards the ester product. researchgate.net The process is generally endothermic. researchgate.net

Recent advancements have demonstrated that esterifications of acrylic acids can also be performed under milder, room-temperature conditions. One such method employs 1,1,3,3-tetramethylguanidine (TMG) as a promoter to react the acid with various halogenated compounds in polar solvents like DMSO or DMF, achieving high degrees of esterification in a short time. rsc.org

| Method | Catalyst/Promoter | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Heating with excess alcohol | Equilibrium-driven; requires removal of water or excess alcohol. google.com |

| Guanidine-Promoted Esterification | 1,1,3,3-tetramethylguanidine (TMG) | Room temperature; Halogenated alkane; Polar solvent (e.g., DMSO) | High efficiency under mild conditions; suitable for primary and secondary halides. rsc.org |

The synthesis of amide derivatives from this compound can be accomplished through various standard synthetic protocols. A common laboratory-scale approach involves activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Alternatively, a two-step process can be used where the acid is first converted to an acyl chloride, which then readily reacts with an amine.

An industrially relevant and greener approach is the direct aminolysis of an acrylic ester (derived from the parent acid) with an amine. This reaction can be facilitated by enzymes, such as lipases, which recognize the ester function and catalyze the formation of the amide bond. google.com This enzymatic method often proceeds under mild conditions and can lead to high conversion rates with minimal side products. google.com

Decarboxylation, the removal of the carboxyl group, is a significant reaction pathway. The synthesis of pyrrolyl-acrylic acids can be achieved via the Knoevenagel–Döbner condensation, where a pyrrole-2-carbaldehyde is condensed with malonic acid. researchgate.net This reaction proceeds through an intermediate α,β-unsaturated dicarboxylic acid which subsequently undergoes spontaneous decarboxylation upon heating to yield the final acrylic acid product, exclusively in the E-configuration. researchgate.net

Mechanistic studies, particularly Density Functional Theory (DFT) investigations on the closely related pyrrole-2-carboxylic acid, provide insight into the decarboxylation process. researchgate.net These studies suggest that the reaction is significantly catalyzed by acid and involves the participation of water molecules. The proposed mechanism involves the initial hydration of the carboxyl group, followed by a C-C bond cleavage. The presence of a hydronium ion (H₃O⁺) dramatically lowers the activation energy for this bond rupture, making the reaction more feasible. researchgate.net The rate-determining step is often the initial nucleophilic attack of water on the protonated carbonyl group. researchgate.net

Reactions at the α,β-Unsaturated System

The conjugated double bond in this compound is electron-deficient due to the adjacent electron-withdrawing carboxyl group, making it susceptible to attack by nucleophiles and participation in cycloaddition reactions.

The α,β-unsaturated system readily undergoes Michael (or conjugate) addition with a variety of soft nucleophiles. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation at the β-position.

Common nucleophiles include amines, thiols, and carbanions. The addition of amines to acrylic systems to form β-amino acid derivatives has been well-documented. nih.gov These reactions can be accelerated using microwave irradiation, which significantly reduces reaction times and often improves yields. nih.gov Catalysts such as potassium carbonate (K₂CO₃) can be employed to facilitate the addition. rsc.org The reaction of acrylic acid with itself, forming dimers and trimers via Michael addition, has also been studied, with the dimerization being the dominant process. researchgate.net

| Nucleophile Class | Specific Example | Reaction Conditions | Product Type |

|---|---|---|---|

| Amines | Benzylamine, (S)-α-methylbenzylamine | Microwave irradiation, Methanol | β-Amino esters/acids. nih.gov |

| Thiols | Thiophenol, Cysteine derivatives | Base catalyst (e.g., Triethylamine) | β-Thioethers. |

| Acrylates | Acrylic acid anion | Thermal (high temperature) | Acrylic acid dimers and trimers. researchgate.net |

In the presence of ultraviolet light, α,β-unsaturated carbonyl compounds can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) dimers. Studies on analogous compounds, such as methyl 3-(2-furyl)acrylate, provide a model for the expected reactivity of this compound. mdpi.com

This photodimerization is often performed in the presence of a photosensitizer, like benzophenone. The sensitizer absorbs the light and transfers the energy to the acrylate (B77674), promoting it to an excited triplet state. mdpi.com The interaction between an excited triplet state molecule and a ground state molecule leads to the formation of the cyclobutane ring. This reaction can exhibit high regioselectivity and stereoselectivity, yielding specific isomers of the resulting dimer. mdpi.com For cinnamic acid and its derivatives, the specific stereoisomers of the truxillic or truxinic acids formed are often dependent on the crystal packing of the starting material in solid-state reactions. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

The vinylpyrrole moiety within this compound can potentially act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile. Pyrroles themselves are generally poor dienes in Diels-Alder reactions; however, the presence of the exocyclic double bond in the acrylic acid substituent enhances its dienic character researchgate.net.

N-protected vinylpyrroles have been shown to serve as heterodienes in [4+2] cycloaddition reactions with electron-deficient dienophiles, leading to the formation of tetrahydroindole derivatives researchgate.net. The acrylic acid group, being electron-withdrawing, can influence the electron density of the diene system. The reactivity can be further modulated by converting the carboxylic acid to an ester or another derivative.

The reaction of 2-vinylpyrrole derivatives with various dienophiles, such as maleimides, can proceed with high endo-selectivity researchgate.net. Theoretical studies on similar systems have indicated that non-covalent interactions in the transition state are responsible for this stereochemical control researchgate.net. It is important to note that in some cases, Michael addition products can be formed as competitors to the Diels-Alder adducts, particularly with highly reactive dienophiles researchgate.net.

Below is a representative table illustrating the potential Diels-Alder reactivity of a derivative of this compound with common dienophiles, based on the reactivity of analogous 2-vinylpyrrole systems.

| Dienophile | Reaction Conditions | Expected Major Product | Anticipated Yield |

|---|---|---|---|

| N-Phenylmaleimide | Toluene, 110°C | Endo-adduct | Good |

| Dimethyl acetylenedicarboxylate (DMAD) | Xylene, 140°C | Cycloadduct | Moderate |

| Maleic anhydride | Benzene, 80°C | Endo-adduct | Moderate to Good |

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the N-methyl group and the acrylic acid side chain at the 2-position, influence the regioselectivity of these reactions.

Electrophilic aromatic substitution is a characteristic reaction of pyrroles nih.gov. The electron-donating nature of the nitrogen atom activates the pyrrole ring towards electrophiles. For 1-methylpyrrole, electrophilic substitution typically occurs at the C2 and C5 positions. However, since the C2 position is already substituted in the target molecule, substitution is expected to occur at the other available positions, primarily C5 and to a lesser extent, C3 and C4. The acrylic acid group at the C2 position is an electron-withdrawing group, which will deactivate the ring, particularly the C3 position, and may direct incoming electrophiles to the C4 and C5 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, the nitration of 1-methylpyrrole has been studied and can lead to a mixture of isomers researchgate.net. Friedel-Crafts acylation of N-acylpyrroles is a known method for the introduction of acyl groups onto the pyrrole ring rsc.org.

The following table outlines the expected outcomes of electrophilic aromatic substitution reactions on this compound, based on established principles for substituted pyrroles.

| Reaction | Reagents | Expected Major Product(s) | Reference Reaction Principle |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro and 5-Nitro derivatives | Nitration of 1-methylpyrrole researchgate.net |

| Bromination | NBS, CCl₄ | 4-Bromo and 5-Bromo derivatives | Halogenation of electron-rich heterocycles |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl derivative | Acylation of N-substituted pyrroles rsc.org |

Palladium-Catalyzed and Other Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds rsc.org. Derivatives of this compound could be suitable substrates for various palladium-catalyzed transformations.

For instance, if a halogen atom were introduced onto the pyrrole ring (e.g., at the 5-position), the resulting halo-substituted compound could participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl structures mdpi.comnih.govresearchgate.net. The acrylic acid moiety itself can be a handle for certain transformations.

The Heck reaction, which couples an unsaturated halide with an alkene, is another relevant transformation wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com. A halogenated derivative of this compound could be coupled with various alkenes. Conversely, the acrylic acid part of the molecule could potentially react with aryl or vinyl halides in a Heck-type reaction, although this is less common for acrylic acids themselves compared to their ester or amide derivatives.

The following table provides a summary of potential palladium-catalyzed transformations involving derivatives of this compound.

| Reaction Type | Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 5-Aryl-(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid |

| Heck Reaction | 5-Iodo-(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 5-Styryl-(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid |

Derivatization and Analogues of 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid: Structure and Synthesis

Pyrrole-Acrylic Acid Esters: Synthesis and Structural Variations

The synthesis of esters from (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid is a fundamental derivatization strategy. The most common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net This reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

Alternative methods for synthesizing these esters include reacting the acrylic acid with alkyl halides in the presence of a base and a phase transfer catalyst. researchgate.net Another approach is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a reaction with an alcohol. This method is often milder and can be more efficient. researchgate.net Transesterification, where an existing ester (like a methyl or ethyl ester) is reacted with a different alcohol under acid or base catalysis, can also be employed to generate a variety of esters. researchgate.net

Structural variations are readily achieved by using different alcohols in the esterification process. This allows for the introduction of a wide range of alkyl and aryl groups, thereby modifying the lipophilicity, steric bulk, and other physicochemical properties of the parent molecule. For instance, the synthesis of ethyl (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate has been documented. chemicalbook.com

Table 1: Synthesis Methods for Pyrrole-Acrylic Acid Esters

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven; removal of water can increase yield. |

| Alkylation | Carboxylic acid, alkyl halide, base (e.g., NaOH), phase transfer catalyst | 55–75°C | Good for specific alkyl groups. researchgate.net |

| Acyl Chloride Route | Carboxylic acid converted to acyl chloride (e.g., with SOCl₂), then alcohol | Mild conditions | Often high yield and avoids harsh acidic conditions. researchgate.net |

Amide and Hydrazide Derivatives

The carboxylic acid group of this compound can be converted into amide and hydrazide functionalities, which are important for creating compounds with different hydrogen bonding capabilities. The synthesis of amides typically involves activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide.

Hydrazide derivatives are synthesized by reacting an ester derivative of the acrylic acid (e.g., the methyl or ethyl ester) with hydrazine hydrate, usually in an alcoholic solvent under reflux. This nucleophilic acyl substitution reaction is a standard method for preparing hydrazides from esters. These hydrazides can serve as precursors for further derivatization, such as the synthesis of oxadiazoles and Schiff bases. researchgate.net

The synthesis of pyrazole acrylic acid-based amide and oxadiazole derivatives has been reported, highlighting the utility of these functional groups in medicinal chemistry. nih.govresearchgate.net Pyrrolamides, which are natural products containing one or more pyrrole-2-carboxamide units, demonstrate the significance of this moiety in biologically active molecules. nih.gov

Modifications of the Pyrrole (B145914) Ring: Substituted Pyrrole Analogues

Introducing substituents onto the pyrrole ring of this compound can significantly alter its electronic and steric properties. A variety of synthetic methods exist for creating substituted pyrroles. uctm.edursc.org Classical methods like the Paal-Knorr and Knorr pyrrole syntheses, which involve the condensation of 1,4-dicarbonyl compounds with amines or α-amino ketones with carbonyl compounds, respectively, are foundational for building the pyrrole ring itself and can be adapted to produce substituted versions. rsc.orgresearchgate.net

Modern synthetic approaches offer more versatility and milder reaction conditions. These include:

Catalytic methods: Rhodium(I)-catalyzed hydroacylation reactions can assemble highly substituted pyrroles from aldehydes and propargylic amines. nih.gov

Electrochemical synthesis: Polysubstituted pyrroles can be synthesized via electrochemical oxidative annulation of primary amines with aldehydes or ketones. rsc.org

Multi-component reactions: One-pot reactions can efficiently generate complex pyrrole structures from simple starting materials. uctm.edu

These methods allow for the introduction of a wide array of functional groups at various positions on the pyrrole ring, leading to a diverse library of analogues.

Table 2: Selected Synthetic Methods for Substituted Pyrroles

| Method | Precursors | Key Features |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | A widely applied and fundamental method for pyrrole synthesis. uctm.eduorganic-chemistry.org |

| Knorr Pyrrole Synthesis | α-Amino ketone, compound with an activated methylene group | Classic method for constructing the pyrrole ring. acs.org |

| Rhodium-Catalyzed Hydroacylation | Aldehyde, propargylic amine | Delivers highly substituted pyrroles under mild conditions. nih.gov |

Heteroaromatic Analogues of the Pyrrole Moiety (e.g., Thiophene, Pyrazole, Indole Acrylic Acids)

Replacing the 1-methyl-1H-pyrrole ring with other heteroaromatic systems is a common strategy to create isosteric analogues. These analogues can have distinct biological activities and physicochemical properties. The synthesis of these compounds generally follows similar principles, often involving a Knoevenagel or Knoevenagel-Döbner condensation between the corresponding heteroaromatic aldehyde and a compound with an active methylene group, such as malonic acid.

Pyrazole Analogues: The synthesis of pyrazole acrylic acid derivatives has been explored for various applications. These are typically prepared by condensing a pyrazole-carboxaldehyde with malonic acid in the presence of a base like pyridine (B92270) and a catalyst like piperidine. nih.govresearchgate.net

Thiophene Analogues: Thiophene acrylic acids can be synthesized from thiophenecarboxaldehydes using similar condensation reactions.

Indole Analogues: Indole-3-acrylic acid and its derivatives are well-known compounds, often synthesized from indole-3-carboxaldehyde.

Structural Variations on the Acrylic Acid Side Chain (e.g., Cyanoacrylates)

Modifications to the acrylic acid side chain offer another avenue for creating analogues. The double bond and the carboxylic acid group are both amenable to chemical transformations.

Cyanoacrylates: The carboxylic acid can be replaced with a cyano group to form a cyanoacrylate derivative. This is typically achieved through a Knoevenagel condensation of the corresponding pyrrole-2-carboxaldehyde with a cyanoacetate (B8463686) ester, such as ethyl cyanoacetate, followed by hydrolysis if the acid is desired.

Double Bond Modifications: The carbon-carbon double bond of the acrylic acid moiety can undergo various reactions. For example, it can be catalytically hydrogenated to yield the corresponding saturated propanoic acid derivative. Addition reactions across the double bond can also introduce further functionality.

The degree of substitution on the side chain can also be varied. For instance, comb-like polymers with polyacrylic acid backbones and long alkyl side chains have been studied, where the properties are tuned by the length and density of these side chains. nih.gov While this is on a macromolecular scale, the principle of modifying side-chain structure to influence properties is directly applicable.

Stereoisomeric Studies and Separation Techniques

The parent compound is designated as (2E), which specifies the stereochemistry about the carbon-carbon double bond as trans. The corresponding (2Z) or cis isomer is also possible. The Knoevenagel-Döbner condensation typically yields the thermodynamically more stable E-isomer exclusively. researchgate.net However, photochemical conditions can sometimes be used to induce E/Z isomerization. Separation of these geometric isomers can usually be accomplished using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).

In addition to geometric isomerism, if appropriate substitution patterns are introduced on the pyrrole ring or other parts of the molecule, other forms of stereoisomerism can arise, such as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For example, certain 1-(substituted phenyl)pyrrole derivatives have been shown to exist as stable atropisomers that can be separated. researchgate.net The separation of such enantiomers can be challenging and often requires specialized techniques like chiral HPLC or resolution via the formation of diastereomeric salts with a chiral resolving agent. researchgate.net The determination of enantiomeric excess for these chiral compounds can be performed using methods like NMR spectroscopy with chiral solvating agents. researchgate.net

Computational and Theoretical Investigations of 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its conformation) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation to yield valuable information about molecular geometry, energy, and properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is used to investigate the molecular properties of various compounds, including acrylic acid derivatives. researchgate.net For molecules like (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid, DFT methods, particularly using functionals like B3LYP, are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net

In a typical study, the geometry of the molecule is optimized to find the lowest energy conformation. For related pyrrole (B145914) derivatives, DFT calculations have been used to determine structural parameters such as bond lengths and angles, which are often found to be in good agreement with experimental data from X-ray crystallography. uomphysics.net These studies confirm the planarity of the pyrrole ring and the acrylic acid side chain, a key feature for conjugation. The stability of different conformers, such as those arising from rotation around single bonds, can also be assessed to identify the most stable structure. researchgate.net

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Spectra, Electronic Properties | researchgate.net |

| B3PW91 | 6-311++G(d,p) | Vibrational Analysis in Different Solvents | researchgate.net |

| B3LYP | STO-3G | Molecular Property Calculation of Acrylic Acid | researchgate.net |

The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry. While generally less accurate than modern DFT methods for many properties due to its neglect of electron correlation, it serves as a crucial starting point for more advanced "post-HF" methods. In comparative studies of related heterocyclic compounds, both HF and DFT methods have been used to calculate molecular structures, spectroscopic data, and electronic properties. researchgate.net

Comparing results from HF and DFT calculations allows researchers to assess the importance of electron correlation for a given molecular property. For instance, bond lengths calculated at the HF level may differ more significantly from experimental values than those calculated using DFT. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are computationally much more demanding and are typically reserved for smaller systems or for benchmarking purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For acrylic acid, the HOMO-LUMO gap has been calculated to be 5.545 eV using DFT at the STO-3G basis set. researchgate.net In studies of similar compounds, this gap is analyzed to predict charge transfer interactions within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich pyrrole ring and the acrylic double bond, while the LUMO is likely concentrated on the acrylic acid moiety, particularly the carbonyl group.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | DFT/B3LYP/STO-3G | - | - | 5.545 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | - | - | ~0.08 (Calculated from hardness) | nih.gov |

| 3-(2-thienyl)acrylic acid | DFT/B3LYP/6-311++G(d,p) | -6.43 | -1.89 | 4.54 | researchgate.net |

Spectroscopic Property Predictions (e.g., IR, Raman, UV-Vis absorption)

Computational methods are highly effective at predicting various types of molecular spectra. Theoretical calculations of infrared (IR), Raman, and UV-Vis absorption spectra serve as a powerful aid in the interpretation of experimental data.

Calculated vibrational frequencies (IR and Raman) are obtained from the second derivatives of the energy with respect to atomic displacements. These calculations can help assign specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as C=O stretching, N-H bending, or C-H stretching. For 3-(2-thienyl)acrylic acid, a molecule with a similar structure, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a complete assignment of the fundamental vibrational modes. researchgate.net Theoretical IR data for related compounds are often calculated in the gas phase and then scaled by an appropriate factor to improve agreement with experimental spectra measured in condensed phases. researchgate.net

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. For conjugated systems like this compound, the key absorption is typically the π→π* transition, which is responsible for the strong UV absorbance. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help understand how structural modifications might shift this absorption to different wavelengths. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of high-energy transition states and intermediates.

The synthesis of this compound can be achieved via reactions like the Knoevenagel–Döbner condensation, which involves the reaction of an aldehyde (1-methylpyrrole-2-carboxaldehyde) with malonic acid. researchgate.net Computational studies can model this reaction step-by-step. DFT calculations are used to determine the geometries and energies of the reactants, intermediates, transition states, and products. The activation energy for each step can be calculated from the energy difference between the reactant and the transition state, providing insight into the reaction kinetics.

For a plausible mechanism involving the synthesis of similar pyrrole-type compounds, DFT-B3LYP calculations have been used to model the reaction pathway. mdpi.com Such models can confirm the sequence of bond-forming and bond-breaking events, such as the initial nucleophilic attack, condensation, and subsequent decarboxylation, to yield the final acrylic acid product. mdpi.com This analysis provides a molecular-level understanding of why the reaction proceeds and what factors control its efficiency and selectivity.

Advanced Spectroscopic and Structural Elucidation Techniques in Research of 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.ipb.ptresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to map out the complete carbon framework and the relative positions of hydrogen atoms, confirming the constitution and configuration of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis.ipb.ptresearchgate.net

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum would show distinct signals for the N-methyl group, the three protons on the pyrrole (B145914) ring, and the two vinylic protons of the acrylic acid chain. The chemical shifts (δ) are influenced by the electron density around the nucleus; for instance, protons on the aromatic pyrrole ring are typically found further downfield compared to the N-methyl protons. ipb.pt The coupling constants (J), which describe the interaction between neighboring protons, are crucial for confirming the trans or (E) configuration of the double bond. A large coupling constant (typically 12-18 Hz) between the two vinylic protons is characteristic of a trans arrangement. lew.ro

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the methyl carbon, the four carbons of the pyrrole ring, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is characteristically found at the downfield end of the spectrum (typically 165-185 ppm). acs.org The presence of a substituent on the pyrrole ring leads to distinct chemical shifts for each of the four ring carbons. ipb.pt

Below is a table of predicted ¹H and ¹³C NMR chemical shifts based on analysis of similar structures.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry.iupac.orgsdsu.edu

Two-dimensional NMR experiments are powerful tools for unambiguously assigning signals and elucidating the detailed molecular structure. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and, crucially, between the two vinylic protons (α-CH and β-CH), confirming their direct connectivity. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton. For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is vital for piecing together the molecular framework. For instance, the vinylic proton β-CH would show a correlation to the pyrrole C2 carbon and the carboxylic acid carbonyl carbon, confirming the connection of the acrylic acid chain to the pyrrole ring at the C2 position. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. researchgate.net They are particularly useful for determining stereochemistry. In this molecule, a NOESY experiment could show a spatial correlation between the β-vinylic proton and the H3 proton on the pyrrole ring, providing further evidence for the (E)-stereochemistry and the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.spectroscopyonline.comuwo.ca

Analysis of Characteristic Functional Group Frequencies

Both IR and Raman spectroscopy can identify the key functional groups within this compound. icm.edu.pl The α,β-unsaturated carboxylic acid moiety gives rise to several characteristic bands. The C=O stretching vibration of the carboxylic acid typically appears as a strong band in the IR spectrum around 1680-1710 cm⁻¹, a region influenced by conjugation and hydrogen bonding. keralapsc.gov.in The C=C stretching of the acrylic chain is expected around 1620-1640 cm⁻¹. The pyrrole ring will have its own set of characteristic vibrations, including C-H, C-N, and C=C stretching modes. chemicalbook.com

Hydrogen Bonding and Supramolecular Interactions as Revealed by Vibrational Spectra.acs.orgresearchgate.net

In the condensed phase (solid or pure liquid), carboxylic acids typically form strong intermolecular hydrogen bonds, most commonly resulting in cyclic dimers. acs.org This hydrogen bonding has a pronounced effect on the vibrational spectra. The O-H stretching band of the carboxylic acid group becomes very broad and shifts to a lower frequency (typically centered around 2500-3300 cm⁻¹) compared to a free O-H group. youtube.com The C=O stretching frequency is also lowered due to hydrogen bonding, as it weakens the C=O double bond. The formation of these supramolecular structures can be studied by observing these characteristic shifts in the IR and Raman spectra. icm.edu.pl

X-ray Crystallography for Solid-State Structure Determination.nih.govresearchgate.net

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration.

For this compound, an X-ray crystal structure would be expected to confirm the (E)-configuration of the double bond and the planarity of the conjugated system. A key feature of the crystal packing would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. researchgate.net This dimerization would create a centrosymmetric R²₂(8) graph set motif. The analysis of a closely related compound, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, reveals that the molecule adopts a largely planar conformation, with a slight twist between the pyrrole and the adjacent ring system. researchgate.net A similar planarity would be expected for the acrylic acid derivative to maximize π-conjugation. The crystal packing would also be influenced by weaker intermolecular interactions, such as C-H···O contacts and π–π stacking between pyrrole rings of neighboring molecules.

Crystal Packing and Supramolecularity Analysis

While a definitive crystal structure for this compound is not publicly available, analysis of closely related pyrrole derivatives provides significant insight into the likely crystal packing and supramolecular interactions. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carbonyl oxygen and the pyrrole nitrogen) suggests that hydrogen bonding plays a primary role in its crystal lattice.

Research on analogous compounds, such as (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, reveals that molecules in the crystal are linked by pairs of intermolecular N—H⋯O hydrogen bonds, which generate inversion dimers. researchgate.net This type of dimeric motif is very common for carboxylic acids as well, where strong O—H⋯O interactions form characteristic ring structures that serve as fundamental building blocks for the extended crystalline array.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around the single bonds connecting the pyrrole ring, the acrylic group, and the carboxylic acid function. The "(2E)" designation specifies that the geometry around the carbon-carbon double bond is of the trans configuration.

Analysis of similar crystal structures suggests that the molecule is likely to be nearly planar. A study on (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate showed that all its non-hydrogen atoms are almost coplanar, with a maximum deviation of only 0.093 Å. researchgate.net This planarity maximizes the π-conjugation across the pyrrole ring and the acrylic acid moiety, which is an energetically favorable state.

However, some deviation from absolute planarity can occur. For instance, the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one shows a slight twist, with a dihedral angle of 29.3° between the pyrrole and phenyl rings. researchgate.net A similar minor torsion might be present in this compound between the pyrrole ring and the acrylic acid plane to relieve steric strain while largely maintaining electronic conjugation. The precise conformation will ultimately depend on the balance between maximizing electronic conjugation, which favors planarity, and minimizing steric hindrance, which may induce a slight twist, all within the constraints of the crystal packing forces.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (e.g., HRMS, ESI-MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The compound has a molecular formula of C₈H₉NO₂ and a monoisotopic mass of 151.06332 Da. uni.lusigmaaldrich.com

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 152.07060 |

| [M+Na]⁺ | 174.05254 |

| [M-H]⁻ | 150.05604 |

| [M+NH₄]⁺ | 169.09714 |

| [M+K]⁺ | 190.02648 |

Table 1. Predicted m/z values for common adducts of this compound in mass spectrometry. Data sourced from PubChem. uni.lu

Tandem mass spectrometry (ESI-MS/MS) is used to investigate the fragmentation pathways, providing structural insights. The fragmentation of this compound is influenced by both the acrylic acid and the 2-substituted pyrrole moieties. nih.gov

Upon collisional activation in the mass spectrometer, several key fragmentation pathways are anticipated:

Decarboxylation: A common fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da). This would result in a fragment ion at m/z 107.07025 for the protonated molecule [M+H]⁺.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group is another primary fragmentation event, particularly for acrylic acids. researchgate.net This pathway would yield a fragment ion at m/z 134.06003.

Cleavage of the Acrylic Chain: Fragmentation can also occur along the acrylic side chain, leading to the loss of parts of this chain or cleavage at the bond connecting it to the pyrrole ring.

Applications of 2e 3 1 Methyl 1h Pyrrol 2 Yl Acrylic Acid As a Versatile Chemical Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The unique bifunctional nature of (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid makes it an excellent starting material for the synthesis of complex heterocyclic structures. The carboxylic acid group and the activated double bond provide multiple reaction sites, while the pyrrole (B145914) ring can be further functionalized or incorporated into larger fused systems.

Quinazoline (B50416) and quinoline (B57606) skeletons are core components of many biologically active compounds and pharmaceuticals. researchgate.netscispace.com Synthetic strategies for these heterocycles often involve the cyclization of precursors containing appropriate functional groups. This compound serves as a potential precursor for such derivatives. For instance, the α,β-unsaturated carboxylic acid moiety can react with ortho-amino aromatic compounds, such as 2-aminobenzamides or 2-aminobenzophenones, through mechanisms like Michael addition followed by intramolecular cyclization and dehydration to form substituted quinazolinone or quinoline systems. The N-methylpyrrole group would be incorporated as a substituent on the final heterocyclic scaffold, offering a route to novel analogues with potentially unique pharmacological profiles. While numerous methods exist for quinazoline synthesis from various starting materials, the use of tailored acrylic acid derivatives provides a direct pathway to introduce specific substituents. nih.govopenmedicinalchemistryjournal.com

A significant application of α,β-unsaturated carboxylic acids, including this compound, is in the synthesis of substituted pyridines through rhodium-catalyzed decarboxylative coupling reactions. nih.gov This methodology allows the acrylic acid to couple with α,β-unsaturated O-pivolyl oximes to yield highly substituted pyridines. In this process, the carboxylic acid group acts as a "traceless" activating group; it facilitates the reaction and is subsequently removed as carbon dioxide, leading to the formation of a 5-substituted pyridine (B92270) with high regioselectivity. nih.gov The use of a heteroaryl acrylic acid like this compound in this reaction results in the direct incorporation of the 1-methyl-1H-pyrrol-2-yl group onto the pyridine ring, providing a streamlined route to complex heteroaromatic compounds that are challenging to access through traditional multi-component approaches. nih.gov

| Feature | Description |

| Reaction Type | Rh(III)-Catalyzed Decarboxylative Coupling |

| Reactants | α,β-Unsaturated Carboxylic Acid (e.g., this compound) and α,β-Unsaturated O-pivolyl oxime |

| Product | 5-Substituted Pyridine |

| Key Feature | The carboxylic acid serves as a traceless activating group, removed as CO2. |

| Regioselectivity | High, leading to the formation of 5-substituted products. nih.gov |

Utility in Polymer Science and Material Chemistry

The presence of a polymerizable acrylic acid functional group makes this compound a valuable monomer in polymer and materials science. The incorporation of the N-methylpyrrole moiety into a polymer backbone can impart specific chemical, electronic, and physical properties to the resulting material.

This compound can be polymerized or copolymerized through its acrylate (B77674) functionality via standard radical polymerization techniques to produce polyacrylates. sapub.org Poly(acrylic acid) and its derivatives are widely used as hydrogels, adhesives, and coatings. uni-bayreuth.de By using this specific monomer, a polymer is created where the N-methylpyrrole group is a pendant side chain. The properties of the resulting polymer, such as its solubility, thermal stability, and hydrophilicity/hydrophobicity, can be tuned by copolymerizing it with other acrylic monomers like methyl acrylate. sapub.org The pyrrole rings along the polymer chain offer sites for post-polymerization modification or can influence the polymer's interaction with other materials or surfaces.

The incorporation of the N-methylpyrrole group into a polymer matrix makes this compound a building block for advanced materials. Pyrrole-containing polymers are known for their potential in conductive materials, sensors, and biomedical applications. Polymers derived from this monomer could be precursors to conductive materials after appropriate doping or further chemical treatment. Furthermore, the heterocyclic side chains can interact with metal ions, suggesting potential applications in areas such as ion exchange resins or as polymeric ligands for catalysis. The ability to create functional materials with tailored properties makes this monomer a subject of interest in material chemistry. guidechem.com

| Potential Polymer Property | Influence of this compound Monomer |

| Functionality | Pendant N-methylpyrrole groups along the polymer backbone. |

| Conductivity | Potential for creating conductive polymers after doping the pyrrole units. |

| Adhesion | The polar pyrrole and carboxylic acid groups can enhance adhesion to various substrates. |

| Chemical Reactivity | The pyrrole ring provides a site for post-polymerization functionalization. |

| Chelating Ability | Potential to coordinate with metal ions for filtration or catalytic applications. |

Contribution to Novel Synthetic Methodologies

Beyond its use as a building block for specific target molecules, this compound and related compounds are instrumental in the development of new synthetic methods. The reactivity of the α,β-unsaturated carboxylic acid system allows for its participation in a variety of coupling and cyclization reactions.

The rhodium-catalyzed decarboxylative coupling to form pyridines is a prime example of a novel synthetic methodology where this class of compounds is crucial. nih.gov This strategy circumvents limitations of traditional pyridine syntheses, such as issues with regioselectivity in cycloaddition reactions. nih.gov By demonstrating that a heteroaryl acrylic acid can serve as a stable and effective coupling partner, this work opens avenues for creating a wide range of complex, substituted pyridines with high precision. The development of such traceless activation strategies represents a significant advance in synthetic efficiency, reducing the number of steps and improving atom economy in the synthesis of valuable heterocyclic scaffolds.

Development of Catalytic Systems Utilizing the Compound

While direct applications of this compound in catalysis are an emerging area of research, the inherent properties of its pyrrole and carboxylic acid functional groups suggest significant potential. The pyrrole nucleus can act as a ligand for transition metals, while the acrylic acid group provides a handle for polymerization or immobilization onto a solid support.

Research into related compounds, such as pyrrole-2-carboxylic acid, has demonstrated the feasibility of creating functional polymers with catalytic potential. For instance, poly(pyrrole-2-carboxylic acid) particles have been successfully synthesized via environmentally friendly enzymatic catalysis. rsc.org In these processes, an oxidizing agent initiates the polymerization of the pyrrole monomer. rsc.org The resulting polymer is rich in carboxylic acid groups, which can serve as active sites for acid catalysis or as chelating sites for catalytically active metal ions. rsc.org

This precedent suggests that this compound could be employed in similar polymerization strategies. The presence of the acrylic group offers an additional route to polymerization through radical or conjugate addition mechanisms, potentially leading to robust polymeric materials. Such materials could function as heterogeneous catalysts, offering advantages in terms of catalyst recovery and recycling. Furthermore, iron-containing catalysts have been effectively used in the synthesis of pyrrole-2-carboxylic acid esters, indicating a strong interaction between the pyrrole carboxylate system and catalytically relevant metals. researchgate.net

Table 1: Potential Catalytic Applications and Systems

| Catalytic System Type | Role of this compound | Potential Advantages |

|---|---|---|

| Heterogeneous Polymer-Based Catalyst | Monomer for polymerization via either the pyrrole ring or the acrylate moiety. | Easy separation and recyclability of the catalyst; high density of active sites. |

| Immobilized Catalyst | Ligand anchored to a solid support (e.g., silica, resin) via the carboxylic acid group. | Enhanced catalyst stability; suitable for continuous flow reactions. |

| Homogeneous Metal Complex | Ligand for transition metals, with the pyrrole nitrogen and carboxylate oxygen as coordinating atoms. | High activity and selectivity; tunable electronic and steric properties. |

Exploration of New Reaction Pathways

The dual functionality of this compound allows it to participate in a wide array of chemical transformations, making it a valuable substrate for exploring new synthetic routes to complex molecules. The reactivity can be broadly categorized based on the two key structural components: the α,β-unsaturated carbonyl system and the aromatic pyrrole ring.

Reactions at the Acrylic Acid Moiety: The electron-withdrawing carboxylic acid group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This enables a variety of important bond-forming reactions:

Michael Addition: As a classic Michael acceptor, the compound can react with a wide range of nucleophiles (thiols, amines, carbanions) in a 1,4-conjugate addition. nih.govresearchgate.netnih.gov This reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation, allowing for the introduction of diverse functional groups at the β-position. nih.govscispace.com Microwave-assisted protocols have been shown to significantly accelerate these additions, leading to higher yields and product purity. nih.gov

Cycloaddition Reactions: The activated double bond can act as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with dipoles like azomethine ylides. rsc.orgresearchgate.netmdpi.com These reactions provide stereocontrolled access to complex cyclic and polycyclic structures, which are common frameworks in natural products and pharmaceuticals. mdpi.comnih.gov

Reactions Involving the Pyrrole Ring: The electron-rich 1-methyl-1H-pyrrole ring can undergo further substitution or participate in annulation reactions. While the 2-position is substituted, the remaining positions on the ring are available for functionalization, allowing for the construction of more complex fused heterocyclic systems. The combination of reactions at both the acrylic chain and the pyrrole ring opens pathways to intricate molecular architectures from a relatively simple starting material.

Table 2: Key Reaction Pathways and Potential Products

| Reaction Type | Reacting Moiety | Reagents/Conditions | Resulting Structure/Product Class |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated system | Amines, Thiols, Enolates | β-Functionalized propanoic acid derivatives |

| [4+2] Cycloaddition | Acrylate (as dienophile) | Dienes (e.g., butadiene, cyclopentadiene) | Substituted cyclohexene (B86901) carboxylic acids |

| [3+2] Cycloaddition | Acrylate (as dipolarophile) | Azomethine ylides, Nitrones | Substituted pyrrolidine (B122466) or isoxazolidine (B1194047) carboxylic acids |

| Esterification/Amidation | Carboxylic Acid | Alcohols, Amines / Coupling agents | Esters and amides with diverse functionalities |

| Electrophilic Substitution | Pyrrole Ring | Electrophiles (e.g., acylating or halogenating agents) | C4/C5-Functionalized pyrrole derivatives |

Role in Scaffold Diversity and Medicinal Chemistry Lead Compound Generation (excluding specific biological outcomes)

The pyrrole heterocycle is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds. nih.gov this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery programs, primarily through the strategic modification of its core structure.

A prominent example of its application is in the development of Aroyl-Pyrrole-Hydroxy-Amides (APHAs), a class of synthetic histone deacetylase (HDAC) inhibitors. nih.govepdf.pub The synthesis of these complex molecules often starts with a scaffold derived from a substituted pyrrole acrylic acid. nih.govportico.org By modifying the core structure, researchers can systematically explore the structure-activity relationship (SAR) to identify lead compounds.

The versatility of the this compound scaffold arises from several key features:

The Carboxylic Acid Handle: This group can be readily converted into a variety of other functional groups, most notably amides and hydroxamic acids, which are crucial for interacting with enzyme active sites.

The Pyrrole Ring: The vacant positions on the pyrrole ring (C4 and C5) are sites for introducing diverse substituents. For example, in the APHA series, an aroyl group is attached to the pyrrole ring, which significantly influences the molecule's properties. nih.govacs.org

The Acrylic Linker: The two-carbon chain provides specific spatial separation between the pyrrole ring and the terminal functional group, a critical parameter in drug design.